乙酰丙酮合欧(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

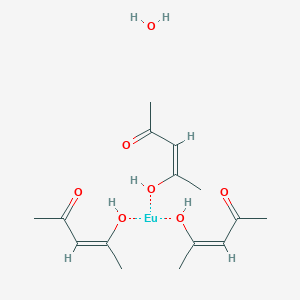

Europium(III) acetylacetonate hydrate is a Europium source that is soluble in organic solvents . It is an organometallic compound, also known as metalorganic, organo-inorganic, and metallo-organic compounds . The molecular formula is Eu(C5H7O2)3.xH2O .

Synthesis Analysis

A hydrothermal synthesis technique was applied to an aqueous solution of europium (III) nitrate and oxalic acid (H2ox), resulting in a carbonate-fixed compound . Synthesis and photoluminescence properties of europium (III) complexes sensitized with β-diketonato and N, N-donors ancillary ligands have also been reported .Molecular Structure Analysis

The linear formula of Europium(III) acetylacetonate hydrate is Eu(C5H7O2)3.xH2O . The molecular weight is 449.29 (anhydrous basis) . The character of separation between the Stark components and their intensities evidence that four-ligand europium complexes are extracted into the organic phase .The formation of the mixed-ligand complex (taba)[EuCl3(acac)] in the organic phase leads to a synergic effect with an increase in the luminescence intensity of the europium .

Physical And Chemical Properties Analysis

Europium(III) acetylacetonate hydrate is a solid compound . It has a melting point of 140 °C (dec.) (lit.) . The compound is soluble in organic solvents .科学研究应用

Photoluminescence Enhancement

Europium(III) acetylacetonate hydrate is known for its ability to enhance photoluminescence when doped into other materials. For instance, when incorporated into titania particles, it can significantly improve their luminescence properties . This makes it valuable for developing materials that require high luminescence efficiency, such as in optical devices or biological imaging applications.

Optical Device Fabrication

The compound’s luminescent properties are also beneficial in the fabrication of optical devices. By doping europium(III) acetylacetonate hydrate into materials like polycarbonate, the photoluminescence can be enhanced across a broad range of ultraviolet wavelengths . This application is crucial for creating more efficient and sensitive optical sensors and devices.

Catalysis

Europium(III) acetylacetonate hydrate serves as a catalyst in organic synthesis. Its chelating properties allow it to form stable complexes, which can be used in various catalytic reactions. This is particularly useful in the synthesis of carbon nanostructures through methods like chemical vapor deposition (CVD) and laser evaporation techniques .

Biological and Medical Applications

Due to its luminescent properties, europium(III) acetylacetonate hydrate can be used in biological and medical fields. It can serve as a stable luminescent marker for imaging and diagnostic purposes, aiding in the visualization of biological processes without the toxicity associated with heavy metal-based luminescent markers .

Material Stability Enhancement

Europium(III) acetylacetonate hydrate can enhance the stability of luminescent materials. When doped into titania, for example, it can suppress degradation in luminescence that might otherwise occur due to environmental factors like UV radiation or ozone exposure . This application is vital for the long-term performance of luminescent materials in outdoor or harsh environments.

作用机制

- The primary target of this complex is the europium ion (Eu3+), which plays a crucial role in its luminescent properties .

- The complex absorbs energy from external sources (e.g., UV light) and undergoes electronic transitions. Upon relaxation, it emits characteristic photoluminescence in the visible spectrum, producing sharp emission lines at approximately 465 nm (blue), 525 nm (green), and 579 nm (yellow) .

Target of Action

Mode of Action

安全和危害

未来方向

Europium(III) acetylacetonate hydrate has potential applications in magnetic recording, magnetic energy storage, and biomedicine . It can be used as a sol-gel precursor to prepare highly luminescent Eu3±doped LaOF thin films . It can also be used as a dopant to fabricate cadmium selenide (CdSe) quantum dots via rapid microwave synthesis .

属性

IUPAC Name |

europium;(Z)-4-hydroxypent-3-en-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDZTTRWSNYRHZ-KJVLTGTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Eu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26EuO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(III) acetylacetonate hydrate | |

CAS RN |

181266-82-0 |

Source

|

| Record name | Europium(III) acetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。